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Compound of Interest

Compound Name: 2-Cyclopropylethanol

Cat. No.: B145733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclopropylethanol, a valuable

building block in organic synthesis and drug discovery. The document details its commercial

availability, outlines a laboratory-scale synthesis protocol, and provides methods for its

purification and characterization. This guide is intended to serve as a practical resource for

researchers and professionals in the fields of chemistry and drug development.

Commercial Availability
2-Cyclopropylethanol is readily available from a variety of chemical suppliers. The following

table summarizes the offerings from several key vendors, providing a comparative overview of

purity, quantity, and pricing. Please note that prices and availability are subject to change and it

is recommended to consult the suppliers' websites for the most current information.
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Supplier
CAS
Number

Purity
Available
Quantities

Price (USD) Lead Time

Thermo

Scientific

Chemicals

2566-44-1 96%
250 mg, 1 g,

5 g
$108.65 (1 g) In Stock

Synthonix,

Inc.
2566-44-1 97% 1 g, 5 g, 10 g

$35 (1 g),

$60 (5 g),

$110 (10 g)

In Stock

Abound

Chem
2566-44-1 98%

1 g, 5 g, 10 g,

25 g
$25 (1 g) In Stock (1g)

ChemScene 2566-44-1 ≥97% Varies Inquiry 1 Day

Chemazone 2566-44-1 N/A 1 mg $1,590.00 4 weeks

CP Lab

Safety
2566-44-1 min 97% 1 gram Inquiry N/A

Conier

Chem&Phar

ma Limited

2566-44-1 99.00% Inquiry Inquiry
Average 350

days

Synthesis of 2-Cyclopropylethanol
The following protocol describes a potential laboratory-scale synthesis of 2-
Cyclopropylethanol based on the reduction of cyclopropylacetaldehyde. This method is

adapted from established procedures for the synthesis of cyclopropylethanol and related

compounds.[1]

Experimental Protocol: Synthesis of 2-
Cyclopropylethanol
Materials:

3-Cyclopropyl-2,3-epoxypropionic acid ester

Base (e.g., Sodium methoxide)
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Acid (e.g., Dilute sulfuric acid)

Reducing agent (e.g., Sodium borohydride)

Methanol

Diethyl ether

Anhydrous magnesium sulfate

Standard laboratory glassware and equipment (round-bottom flasks, condenser, separatory

funnel, rotary evaporator)

Procedure:

Solvolysis of the Epoxy Ester: In a round-bottom flask, dissolve the 3-cyclopropyl-2,3-

epoxypropionic acid ester in methanol. Add a catalytic amount of a base, such as sodium

methoxide, and stir the mixture at room temperature. Monitor the reaction by thin-layer

chromatography (TLC) until the starting material is consumed.

Hydrolysis to Aldehyde: Carefully add a dilute solution of sulfuric acid to the reaction mixture

to neutralize the base and facilitate the hydrolysis of the intermediate to form

cyclopropylacetaldehyde.

Extraction of Aldehyde: Extract the aqueous mixture with diethyl ether. Wash the combined

organic layers with brine, dry over anhydrous magnesium sulfate, and carefully concentrate

the solution using a rotary evaporator at low temperature to avoid volatilization of the

aldehyde.

Reduction to Alcohol: Dissolve the crude cyclopropylacetaldehyde in methanol and cool the

solution in an ice bath. Add sodium borohydride portion-wise, maintaining the temperature

below 10 °C. Stir the reaction mixture at room temperature for several hours until the

reduction is complete (monitored by TLC or GC-MS).

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the

product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous
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magnesium sulfate, and concentrate under reduced pressure. The crude 2-
Cyclopropylethanol can be purified by fractional distillation under reduced pressure.

A workflow for the synthesis and purification of 2-Cyclopropylethanol is depicted in the

following diagram:

Synthesis and Purification Workflow of 2-Cyclopropylethanol

Start: 3-Cyclopropyl-2,3-epoxypropionic acid ester

Solvolysis
(Base in Methanol)

Hydrolysis
(Dilute Acid)

Extraction with
Diethyl Ether

Reduction
(Sodium Borohydride)

Extraction with
Diethyl Ether

Purification
(Fractional Distillation)

End: Pure 2-Cyclopropylethanol
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Click to download full resolution via product page

Synthesis and Purification Workflow

Analytical Methods
The identity and purity of synthesized 2-Cyclopropylethanol can be confirmed using standard

analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear

Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5MS) is

suitable for the analysis.

Sample Preparation: Dilute a small aliquot of the sample in a suitable solvent, such as

dichloromethane or diethyl ether.

GC Conditions (Typical):

Injector Temperature: 250 °C

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

Split Ratio: 50:1

MS Conditions (Typical):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 30-300.

Expected Results: The retention time and the mass spectrum of the major peak should be

compared with a known standard or literature data for 2-Cyclopropylethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 13C NMR are powerful tools for the structural elucidation of 2-Cyclopropylethanol. A
1H NMR spectrum for 2-Cyclopropylethanol is publicly available and can be used for

comparison.[2]

Sample Preparation: Dissolve the sample in a deuterated solvent, such as chloroform-d

(CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

Expected 1H NMR Chemical Shifts (in CDCl3, approximate):

Cyclopropyl protons (CH, CH2): δ 0.1-0.8 ppm (multiplets)

Methylene protons (-CH2-CH2OH): δ 1.5 ppm (quartet)

Methylene protons (-CH2OH): δ 3.7 ppm (triplet)

Hydroxyl proton (-OH): Variable, typically a broad singlet.

Expected 13C NMR Chemical Shifts (in CDCl3, approximate):

Cyclopropyl CH2: δ ~5 ppm

Cyclopropyl CH: δ ~10 ppm

-CH2-CH2OH: δ ~38 ppm

-CH2OH: δ ~62 ppm

The following diagram illustrates a general workflow for the analytical characterization of 2-
Cyclopropylethanol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b145733?utm_src=pdf-body
https://www.benchchem.com/product/b145733?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_2566-44-1_1HNMR.htm
https://www.benchchem.com/product/b145733?utm_src=pdf-body
https://www.benchchem.com/product/b145733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Workflow for 2-Cyclopropylethanol

2-Cyclopropylethanol Sample

GC-MS Analysis NMR Spectroscopy

Purity Determination
(GC Peak Area)

Identity Confirmation
(Mass Spectrum)

Structural Elucidation
(1H & 13C NMR Spectra)

Analytical Report

Click to download full resolution via product page

Analytical Characterization Workflow

Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the biological

activities or metabolic pathways of 2-Cyclopropylethanol. While cyclopropane-containing

molecules are of significant interest in medicinal chemistry due to their unique conformational

and electronic properties, which can influence metabolic stability and binding affinity, the

specific roles of 2-Cyclopropylethanol in biological systems have not been extensively

studied.[3] Researchers are encouraged to investigate the potential biological effects of this

compound in their specific areas of interest.

Conclusion
2-Cyclopropylethanol is a commercially accessible and synthetically valuable compound. This

guide provides a foundational understanding of its procurement, synthesis, and analysis, which

should aid researchers and drug development professionals in its effective utilization. Further

investigation into the biological properties of 2-Cyclopropylethanol is warranted to fully

explore its potential in various scientific disciplines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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